molecular formula C10H17NO2S B4051087 2-ethyl-N-(2-oxotetrahydro-3-thienyl)butanamide

2-ethyl-N-(2-oxotetrahydro-3-thienyl)butanamide

Cat. No.: B4051087
M. Wt: 215.31 g/mol
InChI Key: VRZBHSRTGWRIEV-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-oxotetrahydro-3-thienyl)butanamide is a useful research compound. Its molecular formula is C10H17NO2S and its molecular weight is 215.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.09799996 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

One application involves the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, showcasing a methodology to produce highly functionalized tetrahydropyridines. This reaction demonstrates the compound's utility in creating complex structures with potential applications in medicinal chemistry and material science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Electrocatalytic Applications

Another study highlights the development of mesoporous nitrogen-doped carbon derived from related ionic liquids for the electrocatalytic synthesis of hydrogen peroxide, illustrating an environmentally friendly and efficient approach to H2O2 production, potentially reducing the dependency on traditional anthraquinone processes (Tim‐Patrick Fellinger, F. Hasché, P. Strasser, M. Antonietti, 2012).

Biological Production of Chemicals

Research into the biological production of 2,3-butanediol (2,3-BDL) from natural resources demonstrates the compound's relevance in biotechnology for producing chemical feedstocks and liquid fuels. This pathway highlights the potential for sustainable production of industrially relevant chemicals from bio-based sources (M. Syu, 2001).

Novel Therapeutic Classes

Investigations into the derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine propose a novel therapeutic class of compounds, suggesting the potential medical applications of structurally related compounds in psychotherapy and other treatment areas (D. Nichols, A. J. Hoffman, R. Oberlender, P. Jacob, A. Shulgin, 1986).

Polymer Science

The synthesis and application of polyalkylsulfonatethiophene, a soluble and electrically conducting polythiophene, showcase the use of thiophene derivatives in creating advanced materials for electronics and optoelectronics. Such polymers could be key to developing more efficient and flexible electronic devices (A. Patil, 1989).

Properties

IUPAC Name

2-ethyl-N-(2-oxothiolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-3-7(4-2)9(12)11-8-5-6-14-10(8)13/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZBHSRTGWRIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.